9-[2-(4-chlorophenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-[2-(4-chlorophenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromenooxazin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(4-chlorophenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Mannich-type condensation reaction, which involves the cyclization of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) . This reaction is known for its efficiency and environmentally benign nature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-[2-(4-chlorophenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 9-[2-(4-chlorophenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The compound’s anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,9-Bis[2-(4-chlorophenyl)ethyl]anthrax[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)tetrone
- 9-[2-(4-chlorophenyl)ethyl]-4-ethyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-9-ium
Uniqueness
Compared to similar compounds, 9-[2-(4-chlorophenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one stands out due to its unique structural features and diverse biological activities
Properties
Molecular Formula |
C22H22ClNO3 |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
9-[2-(4-chlorophenyl)ethyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H22ClNO3/c1-2-3-16-12-21(25)27-22-18(16)8-9-20-19(22)13-24(14-26-20)11-10-15-4-6-17(23)7-5-15/h4-9,12H,2-3,10-11,13-14H2,1H3 |
InChI Key |
FLDJLUUBADFKGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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